

"2-Chloro-5-formylbenzenesulphonic acid" synthesis and characterization

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Compound of Interest

Compound Name: 2-Chloro-5-formylbenzenesulphonic acid

CAS No.: 80284-63-5

Cat. No.: B12653530

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Title: Technical Whitepaper: Synthesis, Characterization, and Process Optimization of 2-Chloro-5-formylbenzenesulfonic Acid

Executive Summary

This technical guide details the synthesis, isolation, and characterization of 2-Chloro-5-formylbenzenesulfonic acid (CAS: 80284-63-5), a critical aromatic intermediate used in the development of P2 purinoceptor antagonists (e.g., Suramin analogues) and specialized acid dyes. Unlike generic protocols, this document focuses on the regioselective sulfonation of 4-chlorobenzaldehyde, addressing the specific challenge of preserving the oxidation-sensitive aldehyde moiety under harsh acidic conditions.

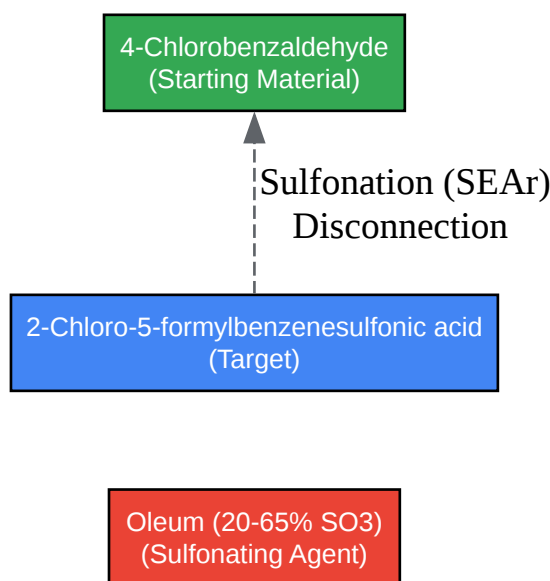
Retrosynthetic Analysis & Mechanistic Logic

To achieve the specific substitution pattern of the target molecule (Sulfonic acid at C1, Chlorine at C2, Formyl at C5), a precise retrosynthetic disconnection is required.

- Target Structure: 2-Chloro-5-formylbenzenesulfonic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Precursor Selection: The synthesis relies on 4-chlorobenzaldehyde.[3]
 - Directing Effects: The formyl group (-CHO) at position 1 is a strong meta-director (deactivating). The chlorine atom (-Cl) at position 4 is an ortho/para-director (weakly deactivating).
 - Regioselectivity: Both directing groups cooperatively activate position 3 (relative to CHO) / position 2 (relative to Cl).
 - Result: Sulfonation occurs exclusively ortho to the chlorine atom, yielding the desired 2-chloro-5-formyl isomer upon IUPAC renumbering (where -SO₃H takes priority C1).

Note on Isomer Confusion: Researchers often mistakenly start with 2-chlorobenzaldehyde, which yields 5-chloro-2-formylbenzenesulfonic acid (CAS 88-33-5). Verification of the starting material is the first critical control point.



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Caption: Retrosynthetic disconnection showing the cooperative directing effects leading to the target scaffold.

Experimental Protocol: Synthesis & Isolation

Safety Warning: This protocol involves Oleum (Fuming Sulfuric Acid), which is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with full PPE (face shield, acid-resistant gloves).

Materials & Reagents

Reagent	Specification	Role
4-Chlorobenzaldehyde	>99% Purity	Substrate
Oleum (Fuming H ₂ SO ₄)	20-65% free SO ₃	Sulfonating Agent
Sodium Chloride (NaCl)	Industrial Grade	Salting-out Agent
Sodium Hydroxide (NaOH)	45% w/w Solution	Neutralization

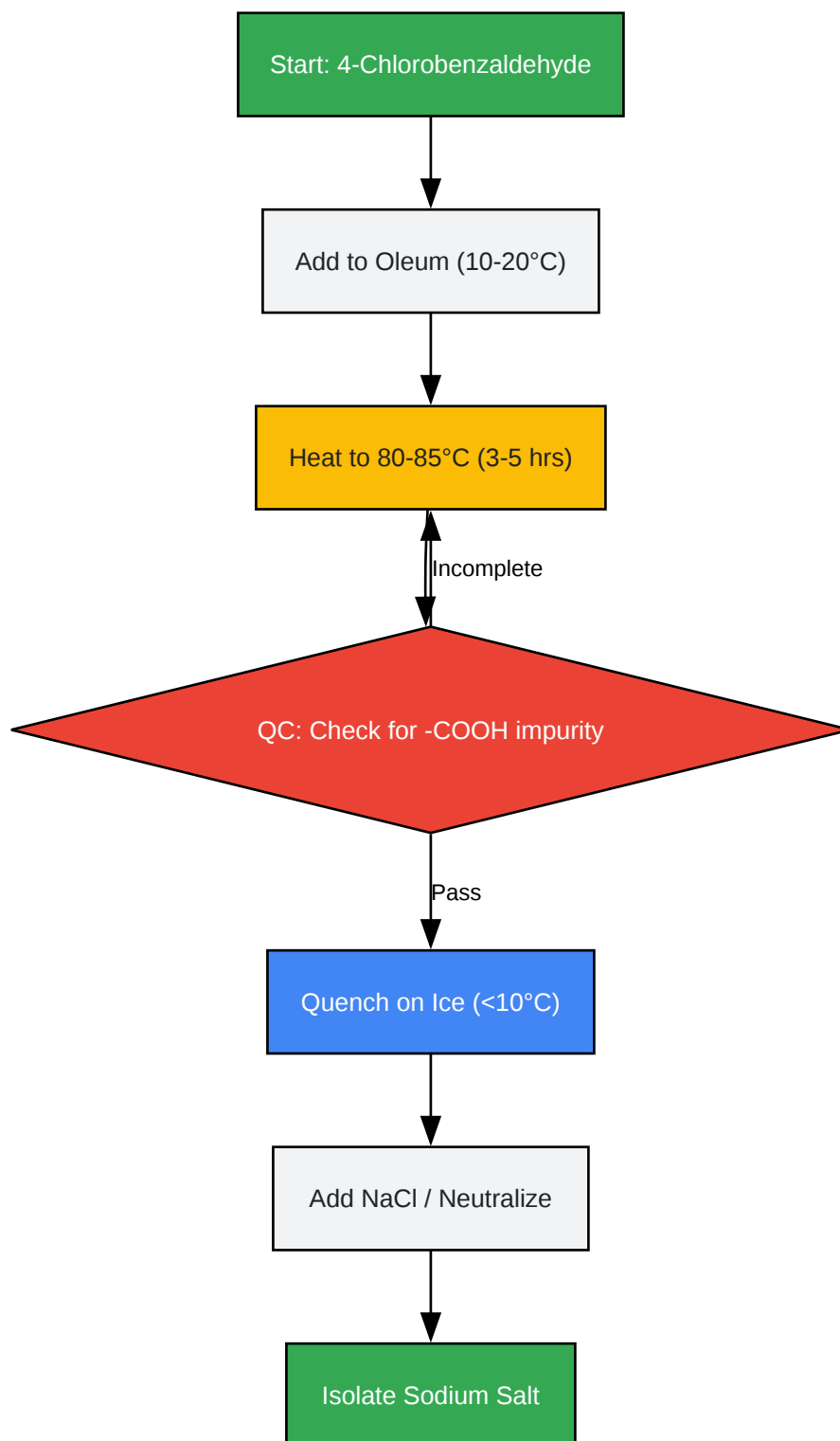
Step-by-Step Methodology

1. Sulfonation Reaction:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Ensure the system is dry.
- Charging: Charge Oleum (4.5 molar equivalents relative to aldehyde) into the flask.
- Addition: Melt 4-chlorobenzaldehyde (MP ~47°C) and add it dropwise to the oleum.
 - Critical Control: Maintain internal temperature between 10°C and 20°C during addition to prevent premature charring.
- Reaction: Once addition is complete, slowly ramp the temperature to 80–85°C.
 - Duration: Stir for 3–5 hours.
 - Endpoint: Monitor by HPLC (disappearance of aldehyde peak).[5]
 - Expert Insight: Do not exceed 90°C. Higher temperatures promote the oxidation of the -CHO group to -COOH (2-chloro-5-carboxybenzenesulfonic acid).

2. Quenching & Isolation (Sodium Salt Formation):

- Quench: Cool the reaction mass to 25°C. Pour the mixture slowly onto crushed ice (mass of ice \approx 2x mass of acid) with vigorous stirring. Maintain temp $<10^{\circ}\text{C}$.
- Salting Out: Add solid NaCl (saturation) to the acidic solution to precipitate the sodium salt.
 - Alternative: Neutralize carefully with 45% NaOH to pH 7.0, then cool to 5°C to crystallize.
- Filtration: Filter the precipitate using a sintered glass funnel.
- Purification: Wash the cake with cold saturated brine (NaCl solution). Recrystallize from water/ethanol if high purity is required for biological assays.



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Caption: Operational workflow for the sulfonation and isolation of Sodium 2-chloro-5-formylbenzenesulfonate.

Characterization & Quality Control

Verification of the structure relies on distinguishing the aldehyde proton and the specific aromatic substitution pattern.

Spectroscopic Data

Technique	Parameter	Expected Value/Observation	Interpretation
$^1\text{H-NMR}$ ($\text{D}_2\text{O}/\text{DMSO-}d_6$)	$\delta \sim 10.0$ ppm	Singlet (1H)	Aldehyde (-CHO) proton. Absence indicates oxidation to acid.
	$\delta \sim 8.3$ ppm	Doublet (J~2Hz)	H6 (Ortho to $\text{SO}_3\text{H}/\text{CHO}$). Highly deshielded.
	$\delta \sim 7.9$ ppm	Doublet of Doublets	H4 (Ortho to CHO, Para to SO_3H).
	$\delta \sim 7.7$ ppm	Doublet (J~8Hz)	H3 (Ortho to Cl).
FT-IR	$1690\text{--}1700$ cm^{-1}	Strong Band	C=O Stretch (Aldehyde).
	$1180, 1040$ cm^{-1}	Broad Bands	S=O Stretch (Sulfonate group).
HPLC	Retention Time	Distinct from SM	Reverse Phase C18, Mobile Phase: MeOH/Water (buffered pH 3).

Troubleshooting Common Impurities

- Impurity A (Carboxylic Acid): Result of over-oxidation.
 - Detection: Loss of NMR peak at 10 ppm; appearance of broad -OH peak (if protonated).

- Prevention: Strictly limit reaction temperature <90°C; ensure inert atmosphere (N₂) if possible.
- Impurity B (Disulfonic Acid): Result of harsh conditions (high SO₃ conc + high temp).
 - Detection: Mass Spec (M-H) shifts.
 - Prevention: Reduce Oleum concentration or reaction time.

References

- Process for preparing 2-chloro-5-formyl benzene sulphonic acid. Bayer AG. European Patent EP0038999B1. 1981.
- 2-Chloro-5-formylbenzenesulfonic acid. PubChem Compound Summary. National Center for Biotechnology Information.
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- Sulfonation and Related Reactions. Gilbert, E. E. Interscience Publishers. 1965.[3] (Standard text on sulfonation mechanisms).

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Sources

- [1. 2-Chloro-5-formylbenzenesulphonic acid | C7H5ClO4S | CID 3016197 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Sodium 2-chloro-5-formylbenzenesulphonate | C7H4ClNaO4S | CID 23684562 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents \[patents.google.com\]](#)

- [4. EP0038999B2 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents \[patents.google.com\]](#)
- [5. Organic Syntheses Procedure \[orgsyn.org\]](#)
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